molecular formula C28H26FN3O6 B11076892 Ethyl 4-(3-{(4-fluorobenzyl)[(4-methoxyphenyl)carbamoyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

Ethyl 4-(3-{(4-fluorobenzyl)[(4-methoxyphenyl)carbamoyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B11076892
M. Wt: 519.5 g/mol
InChI Key: APZNDERALPUDOS-UHFFFAOYSA-N
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Description

ETHYL 4-(3-{(4-FLUOROBENZYL)[(4-METHOXYANILINO)CARBONYL]AMINO}-2,5-DIOXO-1-PYRROLIDINYL)BENZOATE is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyrrolidinyl core, substituted with a fluorobenzyl group and a methoxyanilino carbonyl group, making it a molecule of interest for its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(3-{(4-FLUOROBENZYL)[(4-METHOXYANILINO)CARBONYL]AMINO}-2,5-DIOXO-1-PYRROLIDINYL)BENZOATE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrrolidinyl Core: This can be achieved through a cyclization reaction involving a suitable amine and a diacid derivative.

    Introduction of the Fluorobenzyl Group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the pyrrolidinyl core.

    Attachment of the Methoxyanilino Carbonyl Group: This can be done through an amide coupling reaction using a methoxyaniline derivative and a carboxylic acid or ester group on the pyrrolidinyl core.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(3-{(4-FLUOROBENZYL)[(4-METHOXYANILINO)CARBONYL]AMINO}-2,5-DIOXO-1-PYRROLIDINYL)BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The fluorobenzyl and methoxyanilino groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halides, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.

Scientific Research Applications

ETHYL 4-(3-{(4-FLUOROBENZYL)[(4-METHOXYANILINO)CARBONYL]AMINO}-2,5-DIOXO-1-PYRROLIDINYL)BENZOATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 4-(3-{(4-FLUOROBENZYL)[(4-METHOXYANILINO)CARBONYL]AMINO}-2,5-DIOXO-1-PYRROLIDINYL)BENZOATE depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-(3-{(4-CHLOROBENZYL)[(4-METHOXYANILINO)CARBONYL]AMINO}-2,5-DIOXO-1-PYRROLIDINYL)BENZOATE
  • ETHYL 4-(3-{(4-BROMOBENZYL)[(4-METHOXYANILINO)CARBONYL]AMINO}-2,5-DIOXO-1-PYRROLIDINYL)BENZOATE

Uniqueness

The uniqueness of ETHYL 4-(3-{(4-FLUOROBENZYL)[(4-METHOXYANILINO)CARBONYL]AMINO}-2,5-DIOXO-1-PYRROLIDINYL)BENZOATE lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the fluorobenzyl group, in particular, can enhance its binding affinity and selectivity for certain enzymes or receptors compared to similar compounds with different substituents.

Properties

Molecular Formula

C28H26FN3O6

Molecular Weight

519.5 g/mol

IUPAC Name

ethyl 4-[3-[(4-fluorophenyl)methyl-[(4-methoxyphenyl)carbamoyl]amino]-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C28H26FN3O6/c1-3-38-27(35)19-6-12-22(13-7-19)32-25(33)16-24(26(32)34)31(17-18-4-8-20(29)9-5-18)28(36)30-21-10-14-23(37-2)15-11-21/h4-15,24H,3,16-17H2,1-2H3,(H,30,36)

InChI Key

APZNDERALPUDOS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CC3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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